5-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide
Description
5-Chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a tetrahydroquinolinone core substituted with an isobutyl group at the 1-position and a sulfonamide-linked 5-chloro-2-methoxybenzene moiety at the 6-position.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c1-13(2)12-23-17-7-6-16(10-14(17)4-9-20(23)24)22-28(25,26)19-11-15(21)5-8-18(19)27-3/h5-8,10-11,13,22H,4,9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBGOJYVBJHJCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide is a compound of interest due to its potential biological activities. This article focuses on its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure suggests that it may interact with various biological targets due to the presence of both a sulfonamide group and a quinoline moiety.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the tetrahydroquinoline core followed by sulfonamide coupling. Specific methods for synthesis can vary but often utilize established protocols for creating similar structures within medicinal chemistry.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the tetrahydroquinoline structure have shown activity against various bacterial strains. The sulfonamide group is known for its role in inhibiting bacterial folate synthesis, contributing to its antimicrobial effects.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| 5-chloro-N-(1-isobutyl-2-oxo...) | S. epidermidis | 8 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that similar quinoline derivatives can induce apoptosis in cancer cell lines through various mechanisms such as the inhibition of topoisomerase enzymes or modulation of apoptotic pathways.
Case Study: Anticancer Effects in vitro
In a study involving human cancer cell lines, 5-chloro-N-(1-isobutyl-2-oxo...) exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM, indicating potent anticancer potential.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide moiety likely inhibits dihydropteroate synthase, disrupting folate synthesis in bacteria.
- Induction of Apoptosis : In cancer cells, the compound may trigger intrinsic apoptotic pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
- Cell Cycle Arrest : Evidence suggests that it can induce G0/G1 phase arrest in cancer cells, inhibiting proliferation.
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on zebrafish embryos indicate that while the compound shows promising biological activity, it also exhibits some degree of toxicity at higher concentrations.
Table 2: Toxicity Data from Zebrafish Embryo Studies
| Concentration (µM) | Observed Toxicity Level |
|---|---|
| 0 | No toxicity observed |
| 10 | Mild toxicity |
| 50 | Moderate toxicity |
Comparison with Similar Compounds
Structural and Functional Analogues from
The compound 5-chloro-N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)-2-methoxybenzenesulfonamide (11l) () shares key structural features with the target molecule:
- Core heterocycle: The target compound uses a tetrahydroquinolinone scaffold, whereas 11l employs a benzo[d]isoxazole ring.
- Substituents : Both compounds feature a 5-chloro-2-methoxybenzenesulfonamide group. However, the isobutyl chain in the target compound differs from the ethyl group in 11l, influencing lipophilicity and steric effects.
Table 1: Comparative Physicochemical Properties
*Data for the target compound is unavailable in the provided evidence.
Impact of Halogen and Alkyl Chain Variations
- Chloro vs. Bromo substituents : Compound 11m (5-bromo) exhibits a higher melting point (167–168°C) and purity (99.11%) compared to 11l (5-chloro), suggesting that bromine’s larger atomic radius enhances crystal packing efficiency .
- Alkyl chain effects : The isobutyl group in the target compound may confer greater metabolic stability compared to the ethyl group in 11l, as branched alkyl chains often reduce oxidative degradation .
Core Heterocycle Comparison
The benzo[d]isoxazole ring in 11l lacks the hydrogen-bonding capability of the tetrahydroquinolinone’s ketone group. This difference could alter solubility and bioavailability, as ketones participate in stronger intermolecular interactions (e.g., with water or biological targets) .
Analogues with Modified Sulfonamide Linkers
Compound Begacestat (), a thiophene sulfonamide, shares a sulfonamide functional group but features a trifluoromethyl-hydroxymethylpropyl substituent. Its structural complexity highlights the versatility of sulfonamides in drug design, though its therapeutic focus (Alzheimer’s disease) diverges from the target compound’s unstated application .
Key Research Findings and Implications
- Hydrogen-bonding patterns: The tetrahydroquinolinone core’s ketone group may enable unique supramolecular interactions, as described by Etter’s graph set analysis (). Such interactions are critical for crystal engineering and solubility optimization .
- Lumping strategy relevance : suggests that compounds like the target and 11l could be "lumped" into a surrogate category due to shared sulfonamide and halogen-methoxy motifs, streamlining studies on their environmental or metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
